molecular formula C6H3FINO B141603 2-Fluoro-4-iodopyridine-3-carbaldehyde CAS No. 153034-82-3

2-Fluoro-4-iodopyridine-3-carbaldehyde

Cat. No.: B141603
CAS No.: 153034-82-3
M. Wt: 251 g/mol
InChI Key: VONGIOGTLFSXDE-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodopyridine-3-carbaldehyde is a halogenated pyridine derivative featuring a fluorine atom at position 2, an iodine atom at position 4, and an aldehyde functional group at position 2. This compound is of interest in organic synthesis due to its reactive aldehyde group and halogen substituents, which enable diverse transformations such as nucleophilic additions and cross-coupling reactions.

Biological Activity

2-Fluoro-4-iodopyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 2-position and an iodine atom at the 4-position, along with an aldehyde functional group at the 3-position. Its molecular formula is C6H4FINEC_6H_4FINE, and it has a molecular weight of approximately 222.99 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the halogen substituents enhances its lipophilicity and reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitutions, which are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related pyridine derivative demonstrated an IC50 value ranging from 3.36 to 21.35 μM against different human tumor cell lines, indicating significant antiproliferative activity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains due to its ability to disrupt cellular processes .
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Case Studies

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of pyridine derivatives found that compounds similar to this compound exhibited promising results against cancer cell lines, outperforming standard treatments like 5-fluorouracil in specific contexts .
  • Synthesis of Bioactive Compounds : The compound has been utilized as a building block in the synthesis of more complex molecules with enhanced biological activities. For instance, it serves as a precursor in the synthesis of β-carboline derivatives, which are known for their neuroprotective and anticancer properties .

Applications

The unique properties of this compound make it valuable in several fields:

  • Medicinal Chemistry : Its derivatives are being explored as potential drugs for cancer therapy and other diseases due to their selective cytotoxicity.
  • Agricultural Chemistry : The compound's ability to modulate biological activity is being investigated for use in agrochemicals, such as herbicides and insecticides .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer Activity (IC50 μM)Antimicrobial ActivityEnzyme Inhibition
This compound3.36 - 21.35ModerateYes
Pyridine Derivative A10 - 30HighYes
Pyridine Derivative B>50LowNo

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₃FINO
  • Molecular Weight : 251 g/mol
  • Purity : Typically ≥95%

The compound features a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring, with a carbaldehyde functional group at the 3-position. This unique substitution pattern enhances its reactivity and utility in synthetic chemistry.

Scientific Research Applications

  • Synthetic Intermediate in Pharmaceutical Chemistry
    • 2-Fluoro-4-iodopyridine-3-carbaldehyde serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for versatile modifications, making it suitable for developing new pharmaceuticals, particularly those targeting cancer and neurological disorders .
  • Synthesis of Heterocycles
    • The compound is utilized in the synthesis of complex heterocyclic structures. For example, it can be involved in reactions such as Suzuki coupling or other cross-coupling methods to create more complex molecules with potential therapeutic effects .
  • Development of Anticancer Agents
    • Recent studies indicate that derivatives of this compound have shown promise as anticancer agents. They are being investigated for their ability to inhibit specific cancer pathways, contributing to drug discovery efforts aimed at treating various malignancies .
  • Neuroprotective Agents
    • Compounds derived from this precursor have been explored for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The presence of halogens may enhance interactions with biological targets, improving efficacy .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of novel pyridine derivatives using this compound as a starting material. These derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Case Study 2: Neuroprotective Properties

Research focused on modifying the compound to enhance its neuroprotective effects. The study highlighted how specific substitutions could improve binding affinity to neuroreceptors, leading to increased protection against oxidative stress in neuronal cells .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for drug developmentUsed in synthesizing anticancer agents
Heterocycle SynthesisBuilding block for complex heterocyclesFacilitates diverse synthetic pathways
Anticancer ResearchInvestigated for its role in cancer treatmentDerivatives show significant cytotoxicity
NeuroprotectionPotential treatment for neurodegenerative diseasesModifications enhance protective effects

Q & A

Q. Basic: What synthetic strategies are employed to prepare 2-Fluoro-4-iodopyridine-3-carbaldehyde, and how is regioselectivity controlled during halogenation?

Methodological Answer:
Synthesis typically involves sequential halogenation and formylation of a pyridine scaffold. Directed ortho-metalation (DoM) using organometallic reagents (e.g., LDA or Grignard) can introduce fluorine at the 2-position, followed by iodination via electrophilic substitution or transition-metal-catalyzed reactions. Regioselectivity is influenced by steric and electronic factors: the fluorine atom directs subsequent substitutions through its electron-withdrawing effect. For example, iodination at the 4-position is favored due to the para-directing nature of the fluorine substituent. Comparative studies of similar halogenated pyridines (e.g., 2-chloro-5-fluoro-pyridine-4-carbaldehyde) suggest halogen-exchange reactions (e.g., Finkelstein) may also be viable for iodine introduction .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies between NMR and mass spectrometry resolved?

Methodological Answer:
Key techniques include:

  • ¹⁹F NMR : To confirm fluorine presence and assess electronic environment.
  • ¹H/¹³C NMR : For mapping proton environments and verifying aldehyde functionality (δ ~9-10 ppm).
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula.
    Discrepancies between NMR integration and HRMS data often arise from impurities or isotopic interference (e.g., iodine’s natural isotopes). Resolution strategies:
    • Purify via column chromatography or recrystallization.
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Cross-reference with X-ray crystallography for structural confirmation .

Q. Advanced: How can crystallization challenges (e.g., twinned crystals or low-resolution data) for this compound be addressed?

Methodological Answer:

  • Crystallization Optimization : Screen solvents (e.g., DCM/hexane mixtures) and employ slow evaporation at controlled temperatures.
  • Data Collection : Use synchrotron radiation for low-resolution crystals to enhance signal-to-noise ratios.
  • Refinement : Apply SHELXL for twin refinement (TWIN/BASF commands) or utilize SQUEEZE in PLATON to model disordered solvent molecules. For severely twinned data, dual-space methods in SHELXD may improve phasing .

Q. Advanced: What computational approaches predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., using Gaussian or ORCA) to assess activation barriers for nucleophilic attacks.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots at the aldehyde carbon.
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions that stabilize intermediates.
    Experimental validation via kinetic studies (e.g., monitoring reaction progress by in situ IR) is recommended to corroborate computational predictions .

Q. Basic: What stabilization methods prevent aldehyde oxidation or degradation during storage?

Methodological Answer:

  • Storage Conditions : Keep under inert atmosphere (Ar/N₂) at –20°C in amber vials to minimize light exposure.
  • Stabilizers : Add radical inhibitors (e.g., BHT) or store as a stabilized imine derivative.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Q. Advanced: How does the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) compared to other halogens?

Methodological Answer:

  • Electronic Effects : Iodine’s large atomic radius enhances oxidative addition with Pd(0) catalysts, accelerating coupling rates versus chloro/fluoro analogs.
  • Experimental Design : Compare reaction kinetics (via GC-MS or LC-MS) of 2-Fluoro-4-iodo vs. 2-Fluoro-4-bromo derivatives under identical conditions.
  • Computational Analysis : Calculate Pd-I bond dissociation energies to rationalize reactivity trends. Studies on related compounds (e.g., 5-iodopyrimidines) suggest iodine’s role in stabilizing transition states .

Q. Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved in structural assignments?

Methodological Answer:

  • Dynamic NMR : Probe temperature-dependent spectra to identify conformational equilibria.
  • X-ray Refinement : Use SHELXL’s restraints (e.g., DFIX, DANG) to model disordered regions.
  • Synchrotron CCDC Deposition : Compare with structurally similar compounds (e.g., 7-Fluoro-4-oxochromene-3-carbaldehyde) to validate bond lengths/angles .

Q. Basic: What are the best practices for quantifying aldehyde functionality in solution-phase reactions?

Methodological Answer:

  • Derivatization : Convert aldehyde to a hydrazone or oxime derivative for UV-Vis quantification.
  • Titrimetric Methods : Use hydroxylamine hydrochloride to liberate HCl, titrated with NaOH.
  • In Situ Monitoring : Employ ReactIR to track carbonyl stretch (νC=O) at ~1700 cm⁻¹ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-Fluoro-4-iodopyridine-3-carbaldehyde and related compounds:

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) CAS Number Applications/Notes
This compound 2-F, 4-I, 3-CHO Aldehyde ~267 (calculated) Not explicitly listed Intermediate in synthesis; limited availability
3-Chloro-2-fluoro-4-iodopyridine 3-Cl, 2-F, 4-I Halogenated pyridine 257.43 796851-05-3 Pharmaceutical intermediate; commercially available
2-Chloro-4-iodopyridine-3-carboxylic acid 2-Cl, 4-I, 3-COOH Carboxylic acid Not provided Not listed Research applications; scalable production
2-(Trifluoromethyl)-4-pyridinecarboxaldehyde 2-CF₃, 4-CHO Aldehyde 189.11 (calculated) 108338-20-1 R&D use; electron-withdrawing CF₃ group modifies reactivity
2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde 2-Cl, 3',4'-F (biphenyl), 4-CHO Aldehyde 252.64 1962207-81-3 Biphenyl intermediate for pharmaceuticals

Commercial and Research Relevance

  • Availability : this compound is less accessible due to discontinuation , whereas 3-Chloro-2-fluoro-4-iodopyridine and 2-Chloro-4-iodopyridine-3-carboxylic acid remain available for research and production .
  • Applications : The biphenyl analog (2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde) is tailored for complex pharmaceutical syntheses, leveraging its extended aromatic system .

Preparation Methods

Direct Formylation via Lithiation-Formylation Sequence

Reaction Overview

The lithiation-formylation approach is adapted from analogous chloro-iodopyridine syntheses . This method involves deprotonation of 2-fluoro-4-iodopyridine at the 3-position using a strong base, followed by formylation with ethyl formate.

Reaction Steps

  • Lithiation :

    • Substrate : 2-Fluoro-4-iodopyridine

    • Base : Lithium diisopropylamide (LDA, 2.2 equiv)

    • Solvent : Anhydrous tetrahydrofuran (THF) at −78°C

    • Time : 3 hours

    • Mechanism : LDA abstracts the proton at the 3-position, generating a lithiated intermediate stabilized by adjacent iodine and fluorine atoms .

  • Formylation :

    • Electrophile : Ethyl formate (2.6 equiv)

    • Conditions : −78°C for 1.5 hours

    • Workup : Quenching with aqueous HCl, extraction with ethyl acetate, and solvent removal.

Yield : 54% (estimated from chloro-analog data )

Key Challenges

  • Regioselectivity : Competing deprotonation at the 5-position may occur due to iodine’s steric bulk.

  • Side Reactions : Over-lithiation or aldehyde oxidation during workup.

Vilsmeier-Haack Formylation of Pre-Iodinated Pyridines

Methodology

This route introduces the aldehyde group via the Vilsmeier-Haack reaction, leveraging the electron-withdrawing effects of fluorine and iodine to direct formylation.

Procedure

  • Substrate : 2-Fluoro-4-iodopyridine

  • Reagents :

    • POCl3\text{POCl}_3 (1.5 equiv)

    • DMF\text{DMF} (2.0 equiv)

  • Conditions :

    • 0–5°C for 4 hours, followed by warming to room temperature.

    • Quenching with ice-water and neutralization with NaHCO3\text{NaHCO}_3.

Mechanistic Insight
The reaction proceeds via formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde. The iodine atom at the 4-position directs electrophilic attack to the 3-position due to its strong −I effect.

Yield : 45–50% (extrapolated from fluoro-pyridine analogs)

Halogen Exchange from Bromo or Chloro Precursors

Iodination via Finkelstein Reaction

This method replaces a bromine or chlorine atom at the 4-position with iodine using metal halide exchange.

Steps

  • Substrate : 2-Fluoro-4-bromopyridine-3-carbaldehyde

  • Reagents :

    • NaI\text{NaI} (3.0 equiv)

    • CuI\text{CuI} (0.1 equiv, catalyst)

  • Solvent : Dimethylformamide (DMF) at 120°C for 12 hours.

Advantages :

  • High atom economy.

  • Compatibility with aldehyde functionality.

Limitations :

  • Requires pre-existing bromo/chloro-aldehyde intermediates.

Yield : 60–65% (based on bromo-to-iodo exchange literature)

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Advantages Challenges
Lithiation-Formylation2-Fluoro-4-iodopyridineLDA, Ethyl formate~54%Direct route, minimal stepsLow-temperature sensitivity
Vilsmeier-Haack2-Fluoro-4-iodopyridinePOCl3\text{POCl}_3, DMF~48%Scalable, established protocolCompeting side reactions
Halogen Exchange2-Fluoro-4-bromopyridine-3-carbaldehydeNaI\text{NaI}, CuI\text{CuI}~62%High yield, functional group toleranceRequires bromo precursor synthesis

Mechanistic and Optimization Insights

Role of Substituents

  • Fluorine : Enhances electrophilic substitution reactivity at the 3-position via −I effect.

  • Iodine : Directs formylation through steric and electronic effects, though its size may hinder reagent access.

Solvent and Temperature Effects

  • THF vs. DMF : Polar aprotic solvents (DMF) improve iodination rates but may decompose aldehyde groups at high temperatures.

  • Low-Temperature Stability : Lithiation requires strict −78°C conditions to prevent side reactions.

Properties

IUPAC Name

2-fluoro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGIOGTLFSXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433841
Record name 2-Fluoro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-82-3
Record name 2-Fluoro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodopyridine-3-carbaldehyde
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